molecular formula C9H8BrN3O B6150239 7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran CAS No. 478375-00-7

7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran

Cat. No. B6150239
CAS RN: 478375-00-7
M. Wt: 254.1
InChI Key:
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Description

The compound “7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. This particular derivative has an azidomethyl (-CH2-N3) group at the 7th position and a bromo (-Br) group at the 5th position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from a benzofuran backbone. The bromo group might be introduced via electrophilic aromatic substitution. The azidomethyl group could potentially be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran core, with the azidomethyl and bromo substituents. The azide group (-N3) is a linear triatomic anion, and the bromine atom is a halogen .


Chemical Reactions Analysis

The azide group is known for its high reactivity and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The bromo group might be replaced by other groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its purity, the presence of any stereochemistry, and the specific environment. For instance, the presence of the azide group might make the compound sensitive to heat or shock .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used in medicinal chemistry, it might interact with biological targets via the azide or bromo groups .

Safety and Hazards

As with any chemical compound, handling “7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran” would require appropriate safety measures. The azide group can be explosive under certain conditions, and bromine is a heavy, volatile, and corrosive halogen .

Future Directions

The future directions for research on this compound could be vast, depending on its potential applications. It could be explored for use in medicinal chemistry, materials science, or synthetic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran involves the bromination of 2,3-dihydro-1-benzofuran followed by the substitution of the bromine with an azide group using sodium azide and then the reduction of the azide group to an amine using hydrogen gas and a palladium catalyst.", "Starting Materials": [ "2,3-dihydro-1-benzofuran", "Bromine", "Sodium azide", "Hydrogen gas", "Palladium catalyst" ], "Reaction": [ "Bromination of 2,3-dihydro-1-benzofuran using bromine and a Lewis acid catalyst to form 5-bromo-2,3-dihydro-1-benzofuran", "Substitution of the bromine with an azide group using sodium azide and a polar aprotic solvent to form 7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran", "Reduction of the azide group to an amine using hydrogen gas and a palladium catalyst to form 7-(aminomethyl)-5-bromo-2,3-dihydro-1-benzofuran" ] }

CAS RN

478375-00-7

Molecular Formula

C9H8BrN3O

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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